7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride
CAS No.:
Cat. No.: VC18156202
Molecular Formula: C10H10BrClO2S
Molecular Weight: 309.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrClO2S |
|---|---|
| Molecular Weight | 309.61 g/mol |
| IUPAC Name | 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3 |
| Standard InChI Key | FIRMWQYTGNMJJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene scaffold substituted with a bromine atom at position 7, a methyl group at position 4, and a sulfonyl chloride moiety at position 5. Its molecular formula is , with a molecular weight of 309.61 g/mol . The planar indene system and electron-withdrawing sulfonyl chloride group contribute to its electrophilic reactivity, enabling nucleophilic substitution and cross-coupling reactions .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group ( 2.42 ppm, singlet), aromatic protons ( 6.55–7.35 ppm), and sulfonyl chloride moiety . Mass spectrometry confirms the molecular ion peak at m/z 309.61, consistent with the molecular formula .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves bromination of 4-methyl-2,3-dihydro-1H-indene followed by sulfonation and chlorination. Key steps include:
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Bromination: Electrophilic aromatic substitution using in the presence of yields 7-bromo-4-methyl-2,3-dihydro-1H-indene.
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Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonic acid group at position 5.
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Chlorination: Reaction with converts the sulfonic acid to sulfonyl chloride.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%.
Reactivity Profile
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thioesters . The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation .
Table 2: Common Reactions and Applications
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nucleophilic Substitution | R-NH, DCM, RT | Sulfonamide derivatives | Enzyme inhibitors |
| Cross-Coupling | Pd(PPh), R-B(OH) | Biaryl compounds | Materials science |
Biological Activity and Applications
Enzyme Inhibition
The compound’s sulfonamide derivatives exhibit potent inhibitory activity against carbonic anhydrase II () by binding to the zinc ion in the enzyme’s active site . This property is leveraged in glaucoma and cancer therapeutics.
Antimicrobial Properties
Derivatives demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis.
Materials Science
Functionalized polymers incorporating this compound show enhanced thermal stability () and electrical conductivity (), making them suitable for organic electronics.
Comparison with Structural Analogues
4-Bromo-7-methoxy-2-methyl-2,3-dihydro-1H-indene
This analogue (CAS: 151709969) replaces the sulfonyl chloride with a methoxy group, reducing electrophilicity but improving solubility in polar solvents .
7-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
The ketone functionality (CAS: 881189-73-7) enables conjugation with hydrazines, forming hydrazones for sensor applications .
Table 3: Structural and Functional Comparisons
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